3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol
Description
3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol is a secondary amine derivative of propan-1-ol, characterized by a 2-methyl-1-phenylpropyl substituent attached to the amino group. Its molecular formula is C₁₃H₂₁NO (molecular weight: 207.31 g/mol). The compound’s phenylalkylamino moiety likely influences its lipophilicity, bioavailability, and receptor-binding specificity compared to simpler amino alcohols .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-[(2-methyl-1-phenylpropyl)amino]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-11(2)13(14-9-6-10-15)12-7-4-3-5-8-12/h3-5,7-8,11,13-15H,6,9-10H2,1-2H3 |
InChI Key |
VCCAEKCOPHCCER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol typically involves the reaction of 2-methyl-1-phenylpropan-1-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(2-Methyl-1-phenylpropyl)amino]propan-2-one.
Reduction: Formation of 3-[(2-Methyl-1-phenylpropyl)amino]propan-1-amine.
Substitution: Formation of 3-[(2-Methyl-1-phenylpropyl)amino]propyl halides or ethers.
Scientific Research Applications
3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of 3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the phenyl and methyl groups enhances its binding affinity to target sites, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and pharmacological distinctions between 3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol and related amino alcohol derivatives:
Table 1: Structural and Functional Comparison
Key Research Findings
Receptor Selectivity and Potency The 2-methyl-1-phenylpropyl group in the target compound may confer distinct receptor-binding kinetics compared to simpler analogs. For example, (S)-3-[(3-aminopropyl)amino]propan-1-ol exhibits agonist activity at dopamine D2 receptors but shows 20-fold lower potency in arachidonic acid (AA) release assays compared to aripiprazole, a partial agonist . This suggests that bulkier substituents (e.g., phenylpropyl) might enhance effector-specific modulation.
Synthetic Accessibility Fluorinated γ-amino alcohols (e.g., ) require 11-step syntheses, whereas intermediates like 3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol are prepared in fewer steps (71% yield via DMSO/DIEA-mediated coupling) . The target compound’s synthesis efficiency likely depends on the availability of its phenylpropyl precursor.
While the target compound’s safety is undocumented, its phenylalkylamino structure may necessitate similar toxicological evaluations.
Structural Modifications and Physicochemical Properties Heterocyclic substitutions (e.g., thiophene in ) introduce sulfur atoms, which can alter electronic properties and metabolic pathways.
Contradictions and Limitations
- and highlight divergent applications (CNS modulation vs. fragrance), underscoring how minor structural changes drastically alter functionality.
- Data gaps exist for the target compound’s exact pharmacological profile, necessitating extrapolation from analogs.
Biological Activity
3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol is an organic compound notable for its unique structural characteristics and potential biological activities. This article explores the compound's synthesis, biological interactions, pharmacological profiles, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C13H19NO
Molecular Weight : 207.31 g/mol
Structural Features : The compound features a propanol backbone with an amino group and a branched alkyl chain, contributing to its chiral nature. This chirality may significantly influence its biological activity and receptor interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, typically involving the reaction of appropriate amines with propanols under controlled conditions. Common methods include:
- Refluxing Phenylpropylamine with Propan-1-ol : This method allows for the formation of the desired amino alcohol through nucleophilic substitution.
- Use of Catalysts : Catalysts can enhance reaction rates and yields, making the process more efficient.
Pharmacological Interactions
Research indicates that this compound interacts with various biological targets, potentially influencing several physiological pathways:
- Receptor Modulation : Preliminary studies suggest that this compound may act as an agonist or antagonist at certain receptors, including adrenergic and serotonergic receptors. Such interactions could have implications for neurological and cardiovascular health.
- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like hypertension or depression.
Case Studies and Research Findings
A review of literature reveals several studies focused on the biological activity of structurally similar compounds, providing insights into potential effects:
Potential Applications
Given its biological activity, this compound may have applications in various fields:
- Pharmaceuticals : Potential development as a therapeutic agent for neurological disorders or cardiovascular diseases.
- Agriculture : Possible use as a fungicide based on antifungal properties observed in related compounds.
- Biochemical Research : As a tool for studying receptor interactions and enzyme functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
